molecular formula C16H13N5OS2 B10809732 N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B10809732
M. Wt: 355.4 g/mol
InChI Key: BDQSDTXWQXMTGU-UHFFFAOYSA-N
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Description

N-(3-Cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a triazole-thioether backbone. Its structure includes:

  • A 1,2,4-triazole ring substituted with a methyl group at position 4 and a phenyl group at position 3.
  • A sulfanyl bridge linking the triazole to an acetamide group.
  • A 3-cyanothiophene moiety as the acetamide substituent.

This compound’s design leverages the pharmacological relevance of triazole and thiophene motifs, which are associated with diverse biological activities, including antimicrobial, anti-inflammatory, and receptor modulation properties.

Properties

Molecular Formula

C16H13N5OS2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13N5OS2/c1-21-14(11-5-3-2-4-6-11)19-20-16(21)24-10-13(22)18-15-12(9-17)7-8-23-15/h2-8H,10H2,1H3,(H,18,22)

InChI Key

BDQSDTXWQXMTGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CS2)C#N)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No: 763093-13-6) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

The compound features a unique structure that includes a triazole ring, which is known for its diverse biological activities. The molecular formula is C16H13N5OS2C_{16}H_{13}N_5OS_2, and it possesses significant pharmacological potential due to the presence of both thiophene and triazole moieties.

1. Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound's triazole component is linked to various pharmacological actions, including:

  • Antibacterial Activity : Studies have shown that similar triazole compounds exhibit activity against Gram-positive and Gram-negative bacteria. For instance, derivatives tested against E. coli, S. aureus, and K. pneumoniae demonstrated varying degrees of antibacterial efficacy .
  • Antifungal Activity : Triazoles are particularly effective in inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity. Compounds with a similar structure have shown potent antifungal activity against strains like Candida albicans and Aspergillus spp. .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential:

  • In Vitro Studies : Various derivatives of triazoles have been tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies indicate that compounds with similar structures can induce cytotoxic effects with IC50 values ranging from 0.28 to 10.79 µM .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells, potentially through the activation of caspases and inhibition of specific kinases involved in cell proliferation .

Data Summary

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialE. coliVaries by derivative
S. aureusVaries by derivative
K. pneumoniaeVaries by derivative
AntifungalCandida albicansVaries by derivative
AnticancerMCF-70.28 µM
A54910.79 µM

Case Studies

Several studies have explored the biological activity of triazole derivatives:

  • Antimicrobial Efficacy : A study focused on synthesizing new 1,2,4-triazole derivatives showed promising results against multiple bacterial strains, outperforming traditional antibiotics in some cases .
  • Cytotoxicity Evaluation : In an evaluation of various triazole derivatives against cancer cell lines, certain compounds exhibited significant cytotoxic effects with low IC50 values, indicating their potential as anticancer agents .
  • Mechanistic Insights : Research into the mechanism of action revealed that some derivatives induce apoptosis through caspase activation and cell cycle arrest at the G1 phase, which is crucial for developing effective cancer therapies .

Scientific Research Applications

Antitumor Activity
Research has indicated that derivatives of this compound exhibit notable antitumor properties. For instance, related compounds have shown high inhibitory effects against various cancer cell lines in vitro. A study highlighted the synthesis of polyfunctionally substituted heterocyclic compounds derived from similar structures, which demonstrated significant cytotoxicity against tumor cells . The structure of N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide suggests that it could function as a potent inhibitor of specific cancer pathways.

Anti-inflammatory Properties
Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the inflammatory response, and inhibiting it could lead to therapeutic benefits in conditions characterized by excessive inflammation . Such anti-inflammatory activity positions the compound as a candidate for further research in treating inflammatory diseases.

Potential Therapeutic Uses

Cancer Treatment
Given its antitumor properties, this compound holds promise as a potential anticancer agent. Its ability to inhibit specific cancer cell growth makes it a candidate for drug development aimed at treating various malignancies.

Anti-inflammatory Drugs
The compound's potential as a 5-lipoxygenase inhibitor opens avenues for developing anti-inflammatory medications. This could be particularly beneficial in treating chronic inflammatory conditions such as asthma or arthritis.

Data Table: Summary of Applications and Findings

Application AreaFindings/PropertiesReferences
Antitumor ActivityHigh inhibitory effects against cancer cell lines
Anti-inflammatoryPotential 5-lipoxygenase inhibitor
Synthesis MethodsMulti-step synthesis using commercially available reagents

Case Studies

  • Antitumor Evaluation : In a study assessing similar compounds derived from thiophene structures, significant antitumor activity was observed against human tumor cells. The synthesized compounds were evaluated under National Cancer Institute protocols and displayed promising results .
  • In Silico Studies : Molecular docking studies conducted on related compounds indicated their potential as effective 5-lipoxygenase inhibitors. This suggests that this compound may warrant further investigation for its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazolylsulfanyl Acetamides
Compound Name Triazole Substituents Acetamide Substituent Key Biological Activity Reference
Target Compound 4-methyl-5-phenyl 3-cyanothiophen-2-yl Not explicitly reported -
VUAA1 4-ethyl-5-(3-pyridinyl) 4-ethylphenyl Orco ion channel agonist
OLC15 4-ethyl-5-(2-pyridinyl) 4-butylphenyl Orco ion channel antagonist
N-(3-chloro-4-fluorophenyl) derivative 4-ethyl-5-(2-pyridinyl) 3-chloro-4-fluorophenyl Not reported
KA3 () 4-substituted aryl 4-chlorophenyl Antimicrobial, antioxidant
Compound 15 () 4-ethyl-5-phenoxymethyl 2-methyl-5-nitrophenyl Spectral data reported
Key Observations:
  • Receptor Modulation (Orco Agonists/Antagonists): VUAA1 and OLC15 differ in acetamide substituents (ethylphenyl vs. butylphenyl) and triazole pyridinyl positions (3- vs. 2-pyridinyl), which dictate agonist vs. antagonist behavior . The target compound’s 3-cyanothiophene group may alter receptor binding compared to pyridinyl or phenyl substituents in VUAA1/OLC14.
  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., chloro in KA3) exhibit enhanced antimicrobial activity, suggesting the target’s cyano group could similarly improve efficacy .

Physicochemical Properties

Substituents influence melting points, solubility, and stability:

Table 2: Physical Properties of Selected Analogs
Compound Name Melting Point (°C) Molecular Weight Notable Substituents Reference
Target Compound Not reported 381.46 3-cyanothiophene -
VUAA1 Not reported 396.49 3-pyridinyl, ethylphenyl
Compound 15 () 207.6–208.5 485.54 Phenoxymethyl, nitrophenyl
KA9 () Not reported ~400 (avg.) p-Nitro group
  • Melting Points: Bulky substituents (e.g., phenoxymethyl in Compound 15) correlate with higher melting points due to increased molecular rigidity .
  • Solubility: Pyridinyl and cyano groups may enhance water solubility compared to purely aromatic substituents.

Preparation Methods

Preparation of 4-Methyl-5-Phenyl-1,2,4-Triazole-3-Thiol

The triazole-thiol moiety is synthesized via cyclization of a thiosemicarbazide precursor. A representative procedure involves:

  • Condensation : Phenylacetic acid hydrazide reacts with methyl isothiocyanate in ethanol under reflux to form 4-methyl-5-phenyl-1,2,4-triazole-3-thiol.

  • Cyclization : The intermediate undergoes intramolecular cyclization in acidic conditions (HCl, 80°C), yielding the triazole-thiol with >85% purity.

Reaction Scheme :

Phenylacetic acid hydrazide+Methyl isothiocyanateEthanol, ΔThiosemicarbazideHCl, 80°C4-Methyl-5-phenyl-1,2,4-triazole-3-thiol\text{Phenylacetic acid hydrazide} + \text{Methyl isothiocyanate} \xrightarrow{\text{Ethanol, Δ}} \text{Thiosemicarbazide} \xrightarrow{\text{HCl, 80°C}} \text{4-Methyl-5-phenyl-1,2,4-triazole-3-thiol}

Synthesis of 2-Chloro-N-(3-Cyanothiophen-2-yl)Acetamide

This intermediate is prepared via acylation of 2-aminothiophene-3-carbonitrile:

  • Activation : Chloroacetyl chloride (1.2 eq) is added dropwise to a solution of 2-aminothiophene-3-carbonitrile in tetrahydrofuran (THF) at 0°C.

  • Reaction : Triethylamine (1.5 eq) is introduced to scavenge HCl, facilitating amide bond formation. The product is isolated by filtration and recrystallized from acetonitrile (yield: 72%).

Key Data :

ParameterValue
Melting Point163–166°C
Molecular FormulaC₇H₅ClN₂OS
Yield72%

S-Alkylation: Formation of the Sulfanyl Linkage

The final step involves nucleophilic displacement of the chloride in 2-chloro-N-(3-cyanothiophen-2-yl)acetamide by the triazole-thiol:

  • Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) deprotonates the thiol group, enhancing nucleophilicity.

  • Reaction Conditions : The mixture is stirred at 60°C for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane).

Optimized Parameters :

ParameterOptimal Condition
SolventDMF
Temperature60°C
Reaction Time12 hours
Yield58–65%

Analytical Characterization

Spectroscopic Confirmation

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O stretch), 2210 cm⁻¹ (C≡N), and 2550 cm⁻¹ (S-H, absent in final product).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, phenyl-H), 4.21 (s, 2H, CH₂S).

  • ¹³C NMR : 165.2 ppm (C=O), 118.4 ppm (C≡N), 142.3 ppm (triazole-C).

X-ray Crystallography

Single-crystal analysis reveals a planar triazole ring and non-covalent interactions (C–H···N) stabilizing the supramolecular architecture.

Comparative Analysis with Related Compounds

The sulfanyl-acetamide linkage in this compound differs from analogous structures (e.g., N-(2-chloro-4-methylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide) in three aspects:

  • Electronic Effects : The electron-withdrawing cyano group on thiophene enhances electrophilicity at the acetamide carbonyl.

  • Steric Profile : The 4-methyl-5-phenyltriazole imposes steric hindrance, affecting binding affinity.

  • Synthetic Accessibility : Aqueous S-alkylation methods reduce reliance on organic solvents compared to traditional approaches.

Challenges in Synthesis

  • Purification : Column chromatography is essential due to byproducts from incomplete S-alkylation.

  • Moisture Sensitivity : The triazole-thiol intermediate requires anhydrous conditions to prevent oxidation.

  • Regioselectivity : Competing N-alkylation is mitigated by using a bulky base (e.g., K₂CO₃ instead of NaOH) .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-cyanothiophen-2-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Cyclization reactions (e.g., triazole ring formation) often proceed under reflux (80–120°C) in polar aprotic solvents like DMF or DMSO .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is critical for isolating high-purity products (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and minimizes by-products like unreacted thiophene or triazole intermediates .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyanothiophene protons at δ 7.2–7.5 ppm; triazole carbons at δ 150–160 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected ~400–450 g/mol for similar triazole derivatives) .
  • IR Spectroscopy : Detect functional groups (e.g., C≡N stretch at ~2200 cm1^{-1} from the cyanothiophene moiety) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC50_{50} > 50 µM is desirable for further study) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., cyanothiophene vs. phenyl-triazole) influence bioactivity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study:

  • Analog Synthesis : Replace the cyanothiophene with furan or pyridine rings and compare activity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding groups (e.g., the sulfanyl linker enhances membrane permeability) .
  • Data Interpretation : Correlate electronic effects (e.g., electron-withdrawing cyano groups) with enhanced antimicrobial potency in derivatives .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer : Address discrepancies via:

  • Standardized Protocols : Use identical assay conditions (e.g., pH 7.4, 37°C) and cell lines .
  • Dose-Response Curves : Validate IC50_{50} with ≥3 independent replicates to reduce variability .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., triazole derivatives with chloro or methoxy substituents) to isolate substituent-specific effects .

Q. How can the compound’s mechanism of action against specific targets (e.g., fungal CYP51) be elucidated?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure inhibition of C. albicans CYP51 using spectrophotometric detection of lanosterol demethylation .
  • Molecular Docking : Use AutoDock Vina to model interactions between the triazole moiety and heme iron in CYP51 .
  • Resistance Studies : Assess mutant strains (e.g., CYP51-overexpressing C. albicans) to confirm target specificity .

Q. What environmental factors (e.g., light, pH) affect the compound’s stability during storage?

  • Methodological Answer :

  • Stability Testing : Accelerated degradation studies under UV light (λ = 254 nm) and varying pH (2–12) with HPLC monitoring .
  • Degradation Products : Identify byproducts (e.g., hydrolyzed amide bonds) via LC-MS and adjust storage conditions (e.g., dark, 4°C, neutral buffers) .

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